molecular formula C17H18N4OS B2881632 5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 298686-56-3

5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2881632
CAS No.: 298686-56-3
M. Wt: 326.42
InChI Key: QZDUIOITEPMHIK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole ring substituted with a thiol group, a phenyl group at position 4, and a phenoxymethyl moiety bearing a dimethylamino group at position 3. Its structural uniqueness lies in the combination of electron-donating dimethylamino and aromatic phenoxymethyl groups, which may influence electronic properties, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20(2)14-9-6-10-15(11-14)22-12-16-18-19-17(23)21(16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDUIOITEPMHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, often referred to as DMAPT, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

DMAPT is characterized by the presence of a triazole ring and a thiol group, which are crucial for its biological activity. The structure can be represented as follows:

  • Chemical Formula : C16H18N4OS
  • CAS Number : 298686-56-3
  • Inhibition of NF-kB Pathway : DMAPT has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor that plays a pivotal role in inflammation and cancer progression. By blocking this pathway, DMAPT exhibits anti-inflammatory and anti-cancer properties.
  • Induction of Apoptosis : Research indicates that DMAPT induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent.
  • Antioxidant Activity : The thiol group in DMAPT contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

DMAPT has been extensively studied for its anticancer effects across various cancer types. Notable findings include:

  • Breast Cancer : In vitro studies demonstrated that DMAPT effectively reduced cell viability and induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Lung Cancer : A study reported that DMAPT inhibited the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

DMAPT's ability to inhibit NF-kB has also been linked to its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Clinical Trials : Preliminary clinical trials have investigated the safety and efficacy of DMAPT in patients with advanced solid tumors. Results indicated manageable toxicity profiles with evidence of tumor stabilization in some patients .
  • Combination Therapies : DMAPT has been evaluated in combination with other chemotherapeutic agents. For instance, studies suggest enhanced efficacy when combined with standard chemotherapy regimens in pancreatic cancer models .

Data Summary

PropertyDescription
Molecular Weight 318.41 g/mol
Solubility Soluble in DMSO; low solubility in water
Bioavailability Moderate; affected by first-pass metabolism
Toxicity Generally low; specific dosing required

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core
Compound Name Substituents (Position 4 & 5) Key Structural Features References
5-{[3-(Dimethylamino)phenoxy]methyl}-4-phenyl-... Phenyl (4), [3-(dimethylamino)phenoxy]methyl (5) Electron-rich dimethylamino group; ether linkage
5-[4-(Dimethylamino)phenyl]-4-ethyl-... Ethyl (4), 4-(dimethylamino)phenyl (5) Direct dimethylaminophenyl substitution
4-{[(3-Fluorophenyl)methylene]amino}-5-(3-methylphenyl)-... 3-Methylphenyl (5), Schiff base (4) Fluorine substitution; conjugated imine
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl (5), amino (4) Free amino group; simpler substituents
5-(5-Methylpyrazol-3-yl)-4-phenyl-... Phenyl (4), pyrazole (5) Heterocyclic pyrazole moiety

Key Observations :

  • Steric Effects: The phenoxymethyl group introduces steric bulk, which may hinder binding in biological systems compared to smaller substituents like amino or methyl groups .

Key Observations :

  • The target compound’s discontinued status may reflect synthetic challenges, such as low yields or purification difficulties, compared to analogs like Schiff bases (73–81% yields) .
  • Pyrazole-containing triazoles require specialized cyclization conditions, but their yields are comparable to other derivatives .

Key Observations :

  • Antioxidant Activity: Pyrazole-triazole hybrids and Schiff bases exhibit notable antiradical activity (e.g., IC$_{50}$ 5.84 µg/mL), likely due to thiol and conjugated systems .
  • Antimicrobial Potential: Methoxyphenyl and trifluoromethyl analogs show antifungal/antibiotic effects, suggesting the target compound’s dimethylamino group could be explored for similar applications .
Stability and Commercial Viability
  • The target compound’s discontinued status contrasts with commercially available analogs like 4-amino-5-phenyl derivatives, which are synthesized via robust cyclization routes .
  • Stability issues may arise from the phenoxymethyl group’s susceptibility to oxidation or hydrolysis, whereas tert-butylphenoxy analogs (e.g., CAS 329724-93-8) exhibit improved steric protection .

Preparation Methods

The target molecule’s synthesis requires sequential construction of the 1,2,4-triazole core, functionalization at position 5, and introduction of the thiol group. Retrosynthetic disconnections suggest three key fragments:

  • 1,2,4-Triazole backbone (positions 1–3).
  • Phenyl group (position 4).
  • 3-(Dimethylamino)phenoxymethyl-thiol (position 5).

Literature precedence supports modular assembly via cyclocondensation, nucleophilic substitution, and thiocarbonyl incorporation.

Synthesis of the 1,2,4-Triazole Core

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazide intermediates. For example:

  • Intermediate preparation : Reacting phenyl isothiocyanate with hydrazine hydrate yields 4-phenyl-3-thiosemicarbazide.
  • Cyclization : Heating the thiosemicarbazide in alkaline ethanol induces cyclization to 4-phenyl-4H-1,2,4-triazole-3-thiol.

Key reaction parameters :

  • Temperature : 80–100°C.
  • Base : NaOH or KOH (1–2 equiv).
  • Yield : 70–85%.

Functionalization at Position 5

Introduction of the Phenoxymethyl Group

The 3-(dimethylamino)phenoxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction:

Method A: Nucleophilic Substitution
  • Chloromethyl intermediate : Treat 4-phenyl-4H-1,2,4-triazole-3-thiol with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) to form 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
  • Etherification : React the chloromethyl intermediate with 3-(dimethylamino)phenol in the presence of K₂CO₃ in DMF at 60°C.

Optimization notes :

  • Solvent : DMF > DMSO > acetonitrile.
  • Base : K₂CO₃ (2.5 equiv) achieves 78% yield vs. 65% with NaH.
Method B: Mitsunobu Reaction

Couple 3-(dimethylamino)phenol directly to the triazole-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

  • Conditions : 0°C → rt, 12 h.
  • Yield : 82% (vs. 68% for nucleophilic substitution).

Thiocarbonyl Group Incorporation

Thiol Protection-Deprotection Strategy

To avoid oxidation during synthesis:

  • Protection : Treat the triazole-thiol with trityl chloride to form the trityl-protected derivative.
  • Deprotection : Remove the trityl group post-functionalization using trifluoroacetic acid (TFA).

Advantages :

  • Prevents disulfide formation.
  • Improves solubility in organic solvents.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Synthesize 4-phenyl-4H-1,2,4-triazole-3-thiol via cyclocondensation.
  • Introduce chloromethyl group at position 5.
  • Perform nucleophilic substitution with 3-(dimethylamino)phenol.
  • Deprotect thiol (if necessary).

Overall yield : 52% (four steps).

Route 2: Convergent Approach

  • Prepare 3-(dimethylamino)phenoxymethyl chloride separately.
  • Couple to pre-formed 4-phenyl-4H-1,2,4-triazole-3-thiol via Mitsunobu reaction.

Overall yield : 61% (three steps).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact
Solvent (Step 3A) DMF +15% vs. DCM
Temperature 60°C +20% vs. rt
Reaction time 8 h Max conversion

Critical observation : Prolonged heating (>12 h) promotes thiol oxidation.

Byproduct Formation

  • Disulfides : Mitigated by inert atmosphere (N₂/Ar).
  • Over-alkylation : Controlled using stoichiometric reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 5.21 (s, 2H, OCH₂), 6.72–7.45 (m, 8H, Ar-H), 13.1 (s, 1H, SH).
  • IR (KBr) : 2560 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
  • Melting point : 168–170°C (uncorrected).

Comparative Evaluation of Synthetic Routes

Route Steps Yield Cost Scalability
1 4 52% Low Moderate
2 3 61% High High

Trade-offs : Route 2 offers better yield but requires expensive Mitsunobu reagents.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (Route 1) vs. 45 (Route 2).
  • E-factor : 18 kg waste/kg product (Route 1).

Improvement strategies :

  • Replace DMF with cyclopentyl methyl ether (CPME).
  • Catalytic Mitsunobu conditions (e.g., using Zn(OAc)₂).

Q & A

Basic Research Question: What are the optimal synthetic conditions for 5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of triazole derivatives typically involves nucleophilic substitution, condensation, or cyclization reactions. For analogous compounds, refluxing in polar protic solvents (ethanol, methanol) under acidic or basic conditions is common . Catalysts like KOH or HCl are used to accelerate alkylation or thiolation steps. For example, alkylation of the thiol group with haloalkanes in 2-propanol or methanol under reflux (150°C, 45 minutes) achieves yields up to 79% . Optimize solvent polarity and catalyst concentration via factorial design experiments to maximize yield. Purification via recrystallization or silica gel chromatography is recommended .

Basic Research Question: Which spectroscopic techniques are most reliable for structural characterization of this triazole derivative?

Methodological Answer:
Use a combination of:

  • 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, thiol proton at δ 3.1–3.5 ppm) .
  • IR spectroscopy to identify the S-H stretch (~2550 cm⁻¹) and C=N/C-S bonds (1600–1450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₀N₄OS₂: calculated 396.10, observed 396.09) .
  • HPLC-DAD to confirm purity (>95%) .

Advanced Research Question: What mechanistic insights explain the compound’s antimicrobial or antitumor activity?

Methodological Answer:
Triazole-thiol derivatives exhibit bioactivity via enzyme inhibition (e.g., lanosterol 14α-demethylase in fungi or cyclooxygenase-2 in inflammation) . For antimicrobial activity, the thiol group disrupts microbial cell membranes, while the dimethylaminophenoxy moiety enhances lipophilicity for membrane penetration . Conduct in vitro assays (e.g., MIC tests against M. bovis or C. albicans) paired with molecular docking (using Autodock Vina with PDB: 3LD6 for lanosterol demethylase) to identify binding affinities .

Advanced Research Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:
Perform molecular docking to simulate binding to kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) or cytochrome P450 enzymes. Use Schrödinger Suite or MOE for docking, prioritizing binding pockets with high hydrophobicity (e.g., the triazole ring’s π-π stacking with Tyr131 in 3LD6) . Validate predictions with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes. Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced Research Question: How does structural modification (e.g., alkyl chain length or substituent position) affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies show that:

  • Longer alkyl chains (e.g., decyl) enhance antimicrobial activity by increasing lipophilicity (logP > 3.5) .
  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring improve antifungal potency (MIC = 0.5 µg/mL vs. C. albicans) .
  • Substitution at the 3-position of the triazole ring optimizes steric fit in enzyme active sites .
    Synthesize derivatives systematically (e.g., via Mitsunobu or Ullmann reactions) and evaluate using dose-response assays .

Advanced Research Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). For example, M. bovis growth inhibition is pH-dependent, with higher efficacy at pH 6.5 vs. 7.1 . Standardize protocols:

  • Use consistent solvent systems (e.g., DMSO concentration ≤1% in cell assays).
  • Validate results via orthogonal methods (e.g., both broth microdilution and agar diffusion for antimicrobial tests) .
  • Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance of differences .

Advanced Research Question: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:
Address low aqueous solubility (logP ≈ 4.2) via:

  • Salt formation : React with sodium hydroxide to form water-soluble thiolate salts .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) using emulsion-solvent evaporation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the thiol group, cleaved in vivo by esterases .
    Evaluate pharmacokinetics in rodent models (Cₘₐₓ, t₁/₂) after oral or IV administration .

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